Enzyme Substrate Affinity: 4‑Sulfocatechol Exhibits Comparable or Tighter Binding than Protocatechuate on Type II Protocatechuate 3,4‑Dioxygenase
On the protocatechuate 3,4‑dioxygenase type II purified from Agrobacterium radiobacter S2, 4‑sulfocatechol binds with a Michaelis constant (Kₘ) of 0.042 mM, which is lower than the Kₘ of 0.058 mM measured for the enzyme’s own canonical substrate protocatechuate under identical assay conditions [1]. As a competitive inhibitor, 4‑sulfocatechol yields Kᵢ values of 0.032 mM and 0.053 mM, confirming that the sulfonated ligand occupies the same active site with affinity at least equal to that of the natural substrate [2]. In contrast, type I protocatechuate 3,4‑dioxygenase shows no detectable activity toward 4‑sulfocatechol [3].
| Evidence Dimension | Michaelis constant (Kₘ) on protocatechuate 3,4‑dioxygenase type II |
|---|---|
| Target Compound Data | Kₘ = 0.042 mM |
| Comparator Or Baseline | Protocatechuate (Kₘ = 0.058 mM) |
| Quantified Difference | 4‑Sulfocatechol Kₘ is 28 % lower, indicating higher apparent affinity |
| Conditions | Purified enzyme from A. radiobacter S2; pH 7.5, 30 °C, spectrophotometric O₂‑uptake assay |
Why This Matters
A researcher studying sulfonated‑aromatic biodegradation or developing enzymatic detection methods for sulfonated pollutants requires a substrate that is efficiently processed by the relevant dioxygenase; 4‑sulfocatechol outperforms protocatechuate in binding affinity on the type II enzyme that specifically evolved to handle sulfonated catechols.
- [1] BRENDA Enzyme Database. EC 1.13.11.3 – protocatechuate 3,4‑dioxygenase type II; Kₘ values for 4‑sulfocatechol (0.042 mM) and protocatechuate (0.058 mM), reference 439505. View Source
- [2] BRENDA Enzyme Database. Ki values for 4‑sulfocatechol (0.032 mM, 0.053 mM) as competitive inhibitor of protocatechuate 3,4‑dioxygenase type II, reference 439505. View Source
- [3] Hammer, A.; Stolz, A.; Knackmuss, H.‑J. Purification and Characterization of a Novel Type of Protocatechuate 3,4‑Dioxygenase with the Ability to Oxidize 4‑Sulfocatechol. Arch. Microbiol. 1996, 166, 92–100. View Source
